N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Description
N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylphenylsulfonyl group, and an oxoprolinamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-13-3-9-17(10-4-13)28(26,27)22-18(11-12-19(22)24)20(25)21-16-7-5-15(6-8-16)14(2)23/h3-10,18H,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHTVPZIHOZPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then coupled with 5-oxoprolinamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The oxoprolinamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1-[(4-aminophenyl)sulfonyl]-5-oxoprolinamide
- N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoproline
- N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxopiperidine
Uniqueness
N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
